molecular formula C7H13IO3 B6275724 2-(iodomethyl)-4,4-dimethoxyoxolane CAS No. 2763760-30-9

2-(iodomethyl)-4,4-dimethoxyoxolane

Cat. No. B6275724
CAS RN: 2763760-30-9
M. Wt: 272.1
InChI Key:
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Description

2-(Iodomethyl)-4,4-dimethoxyoxolane, also known as IMDM, is an organic compound commonly used in laboratory experiments due to its wide range of reactivity and applications. It is a colorless liquid with a low boiling point and low toxicity. IMDM is used in a variety of scientific fields including biochemistry, organic chemistry, and pharmaceuticals. It has been used in a variety of experiments, from synthesizing new compounds to studying the biochemical effects of drugs.

Scientific Research Applications

2-(iodomethyl)-4,4-dimethoxyoxolane has been used in a variety of scientific experiments, including synthesizing new compounds, studying the biochemical effects of drugs, and studying the biological activities of proteins. For example, 2-(iodomethyl)-4,4-dimethoxyoxolane has been used to synthesize new compounds for use in drug discovery and development. Additionally, 2-(iodomethyl)-4,4-dimethoxyoxolane has been used to study the biochemical effects of drugs on the human body, such as their effects on the nervous system and metabolism. Furthermore, 2-(iodomethyl)-4,4-dimethoxyoxolane has been used to study the biological activities of proteins, such as their ability to bind to other molecules and their ability to catalyze biochemical reactions.

Mechanism of Action

2-(iodomethyl)-4,4-dimethoxyoxolane is a highly reactive compound due to its ability to form stable covalent bonds with other molecules. This allows 2-(iodomethyl)-4,4-dimethoxyoxolane to act as a catalyst in many biochemical reactions. For example, 2-(iodomethyl)-4,4-dimethoxyoxolane can be used to catalyze the reaction between two molecules of an organic compound, such as an alcohol and an aldehyde, to form a new compound. 2-(iodomethyl)-4,4-dimethoxyoxolane can also be used to catalyze the reaction between two molecules of a different organic compound, such as an alkene and an alcohol, to form a new compound.
Biochemical and Physiological Effects
2-(iodomethyl)-4,4-dimethoxyoxolane has been studied for its potential biochemical and physiological effects. Studies have shown that 2-(iodomethyl)-4,4-dimethoxyoxolane can increase the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, studies have shown that 2-(iodomethyl)-4,4-dimethoxyoxolane can increase the expression of certain genes, such as cytochrome P450 genes, which are involved in the metabolism of drugs. Furthermore, studies have shown that 2-(iodomethyl)-4,4-dimethoxyoxolane can increase the permeability of cell membranes, which can affect the absorption and distribution of drugs in the body.

Advantages and Limitations for Lab Experiments

2-(iodomethyl)-4,4-dimethoxyoxolane has many advantages for use in laboratory experiments, including its low boiling point, low toxicity, and wide range of reactivity. Additionally, 2-(iodomethyl)-4,4-dimethoxyoxolane is relatively easy to synthesize, making it a convenient and cost-effective compound for use in experiments. However, there are some limitations to using 2-(iodomethyl)-4,4-dimethoxyoxolane in experiments. For example, 2-(iodomethyl)-4,4-dimethoxyoxolane is not very stable and can decompose over time, which can affect the accuracy of experiments. Additionally, 2-(iodomethyl)-4,4-dimethoxyoxolane can react with other compounds, which can affect the results of experiments.

Future Directions

There are many potential future directions for research on 2-(iodomethyl)-4,4-dimethoxyoxolane. For example, researchers could study the effects of 2-(iodomethyl)-4,4-dimethoxyoxolane on other biochemical pathways and physiological processes, such as the immune system, metabolism, and cell signaling. Additionally, researchers could study the effects of 2-(iodomethyl)-4,4-dimethoxyoxolane on drug absorption, distribution, and metabolism in the body. Furthermore, researchers could study the effects of 2-(iodomethyl)-4,4-dimethoxyoxolane on the structure and function of proteins, such as its ability to bind to other molecules and its ability to catalyze biochemical reactions. Finally, researchers could study the potential uses of 2-(iodomethyl)-4,4-dimethoxyoxolane in drug discovery and development, such as its ability to synthesize new compounds.

Synthesis Methods

2-(iodomethyl)-4,4-dimethoxyoxolane is synthesized by reacting 4-methoxybenzaldehyde and 2-iodoethanol in aqueous solution in the presence of sodium hydroxide. The reaction produces a mixture of 2-(iodomethyl)-4,4-dimethoxyoxolane and 2-ethoxy-4-methoxybenzaldehyde. The desired product, 2-(iodomethyl)-4,4-dimethoxyoxolane, can be isolated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(iodomethyl)-4,4-dimethoxyoxolane involves the reaction of 2,4-dimethoxytetrahydrofuran with iodomethane in the presence of a base to form the desired product.", "Starting Materials": [ "2,4-dimethoxytetrahydrofuran", "iodomethane", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2,4-dimethoxytetrahydrofuran and iodomethane to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

2763760-30-9

Molecular Formula

C7H13IO3

Molecular Weight

272.1

Purity

95

Origin of Product

United States

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